
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19Cl2N7O7 and its molecular weight is 564.34. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with complex structures, including purine derivatives and those containing nitrofuran moieties, are often synthesized and evaluated for various biological activities. For instance, the study on the synthesis and biological evaluation of modified purine homo-N-nucleosides incorporating pyrazole or 2-pyrazoline moiety explores the antioxidant, anti-lipid peroxidation, lipoxygenase inhibition, and antiproliferative activities of these compounds. Such research demonstrates the potential of complex molecules in therapeutic applications due to their diverse biological activities (Thalassitis et al., 2014).
Chemical Reactions and Mechanistic Studies
Research into the chemical reactions and mechanisms underlying the synthesis of complex molecules can provide valuable insights into their potential applications. Studies such as the one on the alpha-nitro ketone as both an electrophile and nucleophile for synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and tetrahydrofuran derivatives highlight the intricate chemical processes involved in creating molecules with specific functionalities. These findings are crucial for designing new compounds with desired biological or physical properties (Zhang, Tomizawa, & Casida, 2004).
Propriétés
Numéro CAS |
294849-91-5 |
|---|---|
Nom du produit |
7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-((E)-2-((Z)-3-(5-nitrofuran-2-yl)allylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C22H19Cl2N7O7 |
Poids moléculaire |
564.34 |
Nom IUPAC |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-[(Z)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C22H19Cl2N7O7/c1-29-19-18(20(33)27-22(29)34)30(10-13(32)11-37-16-6-4-12(23)9-15(16)24)21(26-19)28-25-8-2-3-14-5-7-17(38-14)31(35)36/h2-9,13,32H,10-11H2,1H3,(H,26,28)(H,27,33,34)/b3-2-,25-8+ |
Clé InChI |
SCKCFARYSOBWBL-YHWOMCRHSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CC(COC4=C(C=C(C=C4)Cl)Cl)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)

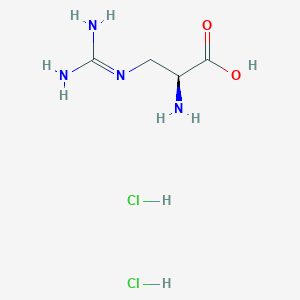
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)
![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)

![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)
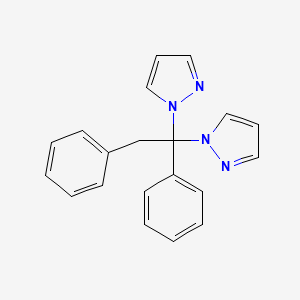
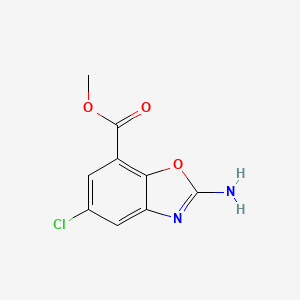
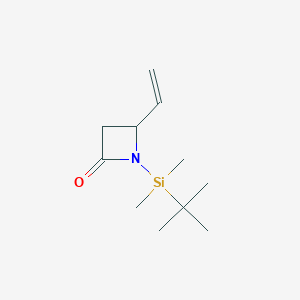
![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
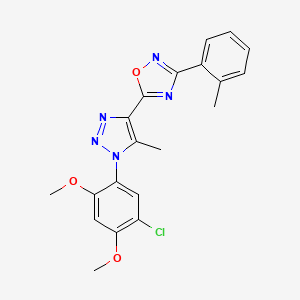
methanone](/img/structure/B2559280.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-fluorophenyl)amino)formamide](/img/structure/B2559281.png)